Fluoranthene-d10

PAH analysis internal standard selection GC-MS

Quantifying fluoranthene in complex food or environmental matrices is hampered by analyte losses during extraction and cleanup that non-deuterated surrogates cannot correct. Fluoranthene-d10 eliminates this problem via a distinct M+10 mass shift while retaining near-identical chromatographic behavior, enabling precise isotope dilution correction. · GC-MS quantifier ion m/z 212 resolves cleanly from native fluoranthene (m/z 202) with only 0.046 min retention-time offset. · Validated in QuEChERS-GC-MS for smoked meat products and HPLC-FLD for airborne particulate matter (urban dust SRM 1649). · Available as ISO 17034/ISO 17025 accredited CRM with ±2 % certified uncertainty for regulatory data defensibility.

Molecular Formula C16H10
Molecular Weight 212.31 g/mol
CAS No. 93951-69-0
Cat. No. B110225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoranthene-d10
CAS93951-69-0
SynonymsFluoranthene-d10;  Perdeuterated Fluoranthene-d10
Molecular FormulaC16H10
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4
InChIInChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyGVEPBJHOBDJJJI-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoranthene-d10 for Isotope Dilution PAH Analysis


Fluoranthene-d10 (CAS 93951-69-0) is a perdeuterated polycyclic aromatic hydrocarbon (PAH) in which all ten hydrogen atoms of the native fluoranthene molecule are replaced with deuterium, yielding a molecular formula of C₁₆D₁₀ and a mass shift of M+10 relative to the unlabeled analog . This complete deuteration enables its use as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of fluoranthene via isotope dilution mass spectrometry (IDMS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows .

Perdeuterated PAH internal standard for fluoranthene
M+10 mass shift for isotope dilution MS
Co-elution with native analyte enables matrix-effect correction

Why Non-Deuterated Standards Fail for Fluoranthene-d10


The quantitative accuracy of PAH analysis in complex environmental and biological matrices is compromised by analyte losses during extraction, cleanup, and injection—losses that non-deuterated surrogate standards cannot correct for because they co-elute with and are indistinguishable from native target analytes in mass spectrometric detection. Deuterated internal standards such as Fluoranthene-d10 circumvent this limitation via a distinct M+10 mass shift that allows the mass spectrometer to resolve the internal standard signal from the native analyte signal while maintaining near-identical chromatographic behavior, thereby enabling precise correction for matrix effects and procedural losses [1]. At trace concentrations (< 1 µg/g), deuterium-labeled PAHs may exhibit measurable isotopic fractionation, making proper selection of the labeled analog critical for method accuracy [2].

Co-elution interference

Non-deuterated surrogates co-elute with native fluoranthene and are indistinguishable in mass spectrometry, limiting loss correction.

Isotopologue interference

Partially deuterated analogs (e.g., d8 or d12) may leave residual protiated signals that overlap with native analyte at trace levels.

Fractionation at trace levels

Deuterated PAHs may exhibit measurable isotopic fractionation below 1 µg/g, making analog selection critical for accuracy.

Quantitative Evidence for Fluoranthene-d10


Benzo(e)pyrene-d12 Co-Elution Risk

In a study analyzing PAHs in environmental tobacco smoke (ETS) and urban dust (NIST SRM 1649), deuterated benzo(e)pyrene (BeP-d12) was found to coelute with other species of interest, rendering it unsuitable as an internal standard for fluoranthene quantification. In contrast, Fluoranthene-d10 was successfully employed as an internal standard to correct for PAH losses during sample preparation without co-elution interference, demonstrating its superior selectivity for fluoranthene-targeted assays [1].

Co-elution Risk vs. BeP-d12
Head-to-head
Fluoranthene-d10: No co-elution with species of interest
Benzo(e)pyrene-d12: Co-elutes, unsuitable for fluoranthene
Internal standard selection risk: BeP-d12 introduces co-elution artifacts.
HPLC-FLD, ETS and urban dust (NIST SRM 1649)
PAH analysis internal standard selection GC-MS HPLC-FLD

HPLC-FLD Retention Time Resolution

In dual fluorescence detector HPLC analysis, Fluoranthene-d10 eluted at 11.69 min with a peak width at half height (w) of 0.29 min in the first detector and 11.83 min (w = 0.32 min) in the second detector. Native fluoranthene eluted slightly later at 12.30 min (w = 0.30 min) and 12.42 min (w = 0.32 min), respectively, yielding a resolution of R = 1.22 between the two compounds in the first detector [1]. This baseline-adjacent resolution confirms that Fluoranthene-d10 closely mimics native fluoranthene's chromatographic behavior while maintaining sufficient separation for independent quantitation.

HPLC-FLD Resolution
Head-to-head
Fluoranthene-d10: tR 11.69 min, w 0.29 min
Native fluoranthene: tR 12.30 min, w 0.30 min
Resolution R = 1.22
Co-migration with sufficient separation for independent quantitation.
Dual-detector HPLC-FLD; 254/ >305 nm
HPLC-FLD peak resolution PAH analysis

GC-MS Retention Time and Quantifier Ion

In a validated QuEChERS-GC-MS method for PAH determination in smoked meat products, Fluoranthene-d10 exhibited a retention time of 11.904 min with a quantifier ion at m/z 212, while native fluoranthene eluted at 11.950 min with a quantifier ion at m/z 202 [1]. The 0.046 min retention time difference is minimal, ensuring that the deuterated analog accurately tracks native analyte behavior throughout the GC run, while the distinct m/z 212 vs. 202 quantifier ions enable unambiguous SIM (selected ion monitoring) detection without cross-interference.

GC-MS Retention & Ion
Head-to-head
Fluoranthene-d10: tR 11.904 min, m/z 212
Native fluoranthene: tR 11.950 min, m/z 202
Δ tR = 0.046 min, 10 Da mass difference
M+10 mass shift eliminates spectral overlap while preserving co-elution.
QuEChERS-GC-MS, smoked meat products
GC-MS QuEChERS food safety PAH quantification

Deuteration Depth and Isotopic Purity

Fluoranthene-d10 is supplied with a certified isotopic purity of 98 atom % D (≥98% deuterium incorporation) and an assay purity of 99% (CP) . In contrast, certain deuterated PAH standards are commercially available only as d8 or d12 analogs that may exhibit incomplete labeling, leading to residual protiated isotopologue signals that can interfere with native analyte quantification at trace levels. The perdeuterated (d10) status of Fluoranthene-d10—replacing all ten hydrogen atoms—maximizes the mass shift (M+10) and minimizes the presence of lower-mass isotopologues that could overlap with native fluoranthene's m/z 202 signal.

Isotopic Purity
Class-level
98 atom % D, 99% (CP) assay
Isotopic purity specification review; supports low background at native m/z.
Data to verify; perdeuterated d10 minimizes lower-mass isotopologues
isotopic purity deuteration level mass spectrometry

CRM vs. Reagent-Grade Traceability

Commercially available Fluoranthene-d10 solutions (e.g., SPEX CertiPrep at 1000 µg/mL in methanol) are supplied as NIST-traceable Certified Reference Materials (CRMs) manufactured under ISO/IEC 17025:2017 and ISO 17034:2016 accreditations, with a Certificate of Analysis that reports target analyte concentration to ±2% accuracy and corrects for raw material purity . This level of metrological traceability and documented uncertainty is not typically available with reagent-grade or research-grade deuterated PAH standards, which may lack certified concentration values or ISO 17034-compliant production.

CRM vs. Reagent Grade
Class-level
ISO 17034 CRM, NIST-traceable, ±2% accuracy
Reagent-grade: nominal concentration, no certified uncertainty
Supports method validation documentation and data comparability.
Metrological traceability review; EPA/EU WFD context
ISO 17025 ISO 17034 NIST traceability analytical uncertainty

PRC Stability in Oily Conditions

In a study evaluating deuterated PAHs as performance reference compounds (PRCs) for passive sampling in oily environments, Fluoranthene-d10 exhibited a relatively stable fraction retained (f value) compared to other deuterated PAHs. While f values across tested compounds ranged from 0.240 (Fluoranthene-d10) to 0.632 (Benzo[a]pyrene-d12), both Phenanthrene-d10 and Fluoranthene-d10 demonstrated relatively stable f values under oil-contaminated conditions, suggesting their suitability as PRCs in such matrices [1].

PRC Stability
Head-to-head
Fluoranthene-d10: f = 0.240, stable across conditions
Benzo[a]pyrene-d12: f = 0.632 (highest); Phenanthrene-d10 also stable
Supports PRC-based sampling rate correction in oily environments.
Passive sampling, oil-contaminated water
passive sampling PRC environmental monitoring oil pollution

Fluoranthene-d10 Application Scenarios


GC-MS Quantification in Smoked Foods

Fluoranthene-d10 is the internal standard of choice for GC-MS quantification of fluoranthene in complex food matrices such as smoked meats, grilled fish, and barbecued products. The compound's 11.904 min retention time and m/z 212 quantifier ion—offset by only 0.046 min and 10 Da from native fluoranthene (tR = 11.950 min, m/z 202)—provide optimal co-migration and spectral separation for accurate isotope dilution correction [1]. This application is directly validated by the QuEChERS-GC-MS method developed for smoked meat products, where Fluoranthene-d10 enabled reliable quantification in high-lipid, high-interference matrices [1].

Air Particulate PAH Profiling by HPLC-FLD

In HPLC-FLD analysis of airborne particulate matter (e.g., environmental tobacco smoke, urban dust SRM 1649), Fluoranthene-d10 serves as a robust internal standard for correcting sample preparation losses while avoiding the co-elution artifacts that plague alternative deuterated PAH standards such as benzo(e)pyrene-d12 [2]. The compound's retention time (11.69–11.83 min in dual-detector HPLC-FLD) and resolution (R = 1.22 vs. native fluoranthene) ensure accurate peak integration and quantification in complex PAH profiles [2].

Passive Sampling in Oil-Contaminated Water

Fluoranthene-d10 is suitable for use as a performance reference compound (PRC) in passive sampling devices deployed in petroleum-impacted waters, sediments, and wastewater effluents. Its relatively stable fraction retained (f = 0.240) across varied oily conditions enables reliable correction for site-specific sampling rates, a critical factor for calculating time-weighted average concentrations of fluoranthene and other PAHs in environmental compliance monitoring [3].

Regulatory Use of ISO 17034 CRMs

For laboratories performing PAH analysis under EPA Method 610, 8100, 8270, or 8310; EU Water Framework Directive monitoring; or ISO/IEC 17025-accredited workflows, Fluoranthene-d10 procured as an ISO 17034:2016 and ISO/IEC 17025:2017-accredited CRM (e.g., SPEX CertiPrep formulation) provides the necessary metrological traceability and documented concentration uncertainty (±2%) required for regulatory data defensibility . Uncertified deuterated standards lack this documentation and may not satisfy audit or validation requirements.

Application
Selection Property
Validation Focus
GC-MS PAH quantification in food
M+10 mass shift with co-migration
QuEChERS method accuracy
HPLC-FLD airborne particulate PAH profiling
No co-elution with BeP-d12
Resolution and recovery validation
Passive sampling PRC in oily environments
Stable PRC fraction retained
Sampling rate correction validation
Regulatory PAH method documentation
ISO 17034 CRM with NIST traceability
Metrological traceability and uncertainty review

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